1-(5-Methylpyridin-2-yl)piperazine hydrochloride

CAS No.: 1185307-85-0

Cat. No.: VC3255325

Molecular Formula: C10H16ClN3

Molecular Weight: 213.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185307-85-0 |

|---|---|

| Molecular Formula | C10H16ClN3 |

| Molecular Weight | 213.71 g/mol |

| IUPAC Name | 1-(5-methylpyridin-2-yl)piperazine;hydrochloride |

| Standard InChI | InChI=1S/C10H15N3.ClH/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13;/h2-3,8,11H,4-7H2,1H3;1H |

| Standard InChI Key | KKELTCOACYCGAZ-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=C1)N2CCNCC2.Cl |

| Canonical SMILES | CC1=CN=C(C=C1)N2CCNCC2.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

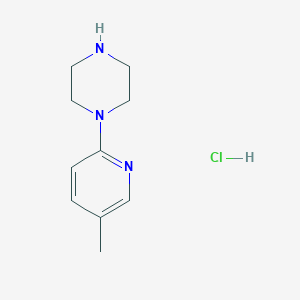

1-(5-Methylpyridin-2-yl)piperazine hydrochloride consists of a 5-methylpyridine ring connected to a piperazine moiety at the 2-position of the pyridine, with the addition of a hydrochloride salt. The molecular formula of this compound is C₁₀H₁₆ClN₃, indicating the presence of 10 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The parent compound without the hydrochloride is identified as 1-(5-Methyl-2-pyridinyl)piperazine (CID 11480779) .

The structure features a planar aromatic pyridine ring with a methyl group at the 5-position, and a six-membered piperazine heterocycle attached to the 2-position of the pyridine. The piperazine ring exists in a chair conformation, which is the most stable arrangement for this type of saturated heterocycle.

Physical Properties

The physical properties of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride are summarized in Table 1.

Table 1: Physical Properties of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

The compound's physical state is typically a solid at room temperature, a characteristic common to many hydrochloride salts of amine-containing compounds. The presence of the hydrochloride moiety generally enhances the compound's water solubility compared to its free base form, which is advantageous for pharmaceutical applications requiring aqueous solubility.

Chemical Properties

The chemical properties of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride are largely determined by its structural features. The compound contains multiple nitrogen atoms that can participate in hydrogen bonding, with the piperazine nitrogen atoms being particularly important for molecular interactions. The hydrochloride salt formation occurs at one of the piperazine nitrogen atoms, leaving the other nitrogen available for further reactions or interactions.

The pyridine ring provides aromatic character and potential for π-π interactions, while the methyl group at the 5-position of the pyridine ring offers hydrophobic interactions. The piperazine moiety is a common pharmacophore in many bioactive compounds, often contributing to binding with biological targets through its nitrogen atoms.

Identification and Nomenclature

Systematic Naming

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is systematically named as 1-(5-methylpyridin-2-yl)piperazine;hydrochloride . This name identifies the core structure as piperazine, substituted at position 1 with a 5-methylpyridin-2-yl group, and formed as a hydrochloride salt.

Alternative Names and Identifiers

The compound is known by several alternative names and identifiers, as detailed in Table 2.

Table 2: Alternative Names and Identifiers

Additional synonyms include:

-

1-(5-Methyl-pyridin-2-yl)-piperazine hydrochloride

-

1-(5-methylpyridin-2-yl)piperazine;hydrochloride

Registration and Classification

The compound was first registered in PubChem on June 21, 2010, and the most recent modification to its record was made on April 5, 2025 . The PubChem CID (Compound Identifier) assigned to 1-(5-Methylpyridin-2-yl)piperazine hydrochloride is 45786927 .

Synthesis Methods

Related Synthesis Processes

Based on the synthesis of related compounds described in the literature, a potential route to 1-(5-Methylpyridin-2-yl)piperazine could involve the coupling of piperazine (or a protected derivative) with 2-bromo-5-methylpyridine. This type of coupling often employs copper catalysts such as CuI, along with suitable ligands and bases .

For example, a related compound synthesis described in the search results involves:

"Coupling of pyrazole derivative 5 and 2-bromo-5-methylpyridine employed CuI as catalyst, (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine as organic ligand in the presence of Cs2CO3 in dimethyl sulfoxide (DMSO)" .

The hydrochloride salt would typically be formed by treating the free base with hydrogen chloride (in gaseous form or as a solution in an appropriate solvent such as diethyl ether or dioxane).

Related Compounds

Parent Compound

The parent compound of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride is 1-(5-Methyl-2-pyridinyl)piperazine (PubChem CID 11480779) . This is the free base form of the compound, without the hydrochloride counterion. The free base form generally has different solubility properties and may exhibit different crystalline characteristics compared to the hydrochloride salt.

Derivatives and Analogs

Several derivatives and structurally related compounds have been identified:

-

1-(5-Methylpyridin-2-yl)piperazine-2-carboxylic acid hydrochloride (CAS: 1420787-89-8): This compound features a carboxylic acid group at the 2-position of the piperazine ring, adding a functional group that significantly alters the compound's properties and potential applications .

-

N-(1-(5-Methylpyridin-2-yl)-3-(piperazin-1-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-α]pyrimidine-3-carboxamide: This is a more complex derivative containing a pyrazole ring, a pyrazolo[1,5-α]pyrimidine moiety, and a carboxamide group .

These related compounds suggest that the 1-(5-Methylpyridin-2-yl)piperazine scaffold serves as a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Analysis Methods

Identification and Characterization

The compound can be identified and characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide information about the hydrogen and carbon environments in the molecule.

-

Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight and provide fragmentation patterns.

-

Infrared (IR) Spectroscopy: This would identify functional groups and confirm the presence of N-H bonds in the piperazine ring.

-

X-ray Crystallography: This technique would provide definitive three-dimensional structural information if single crystals can be obtained.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume